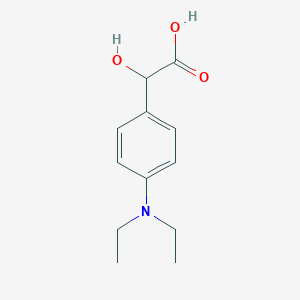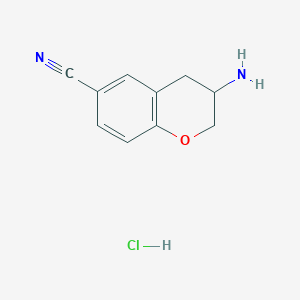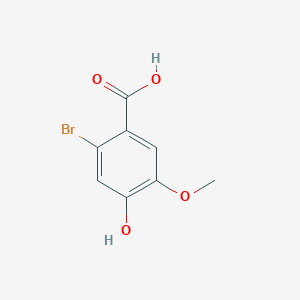
ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate is a chemical compound belonging to the benzazepine family Benzazepines are heterocyclic compounds that contain a seven-membered azepine ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate typically involves the transformation of anthranilic acid derivatives. One common method includes the preliminary conversion of the ester to a nitrile group, followed by cyclization to form the benzazepine ring . Another approach involves the rearrangement of tetrahydroisoquinolinium quaternary salts in the presence of bases, with or without dimethyl acetylenedicarboxylate, to yield tetrahydro-3-benzazepines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate involves its interaction with specific molecular targets. For instance, benzazepine derivatives can act as antagonists or agonists at various receptors, such as dopamine receptors . The compound’s effects are mediated through binding to these receptors and modulating their activity, which can influence various physiological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrahydro-1H-3-benzazepine: A closely related compound with similar structural features.
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine: Another benzazepine derivative with potential biological activity.
Tetrahydrobenzo[b]azepines: These compounds are used in the treatment of cardiovascular diseases and other conditions.
Uniqueness
Ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying biochemical pathways.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)12-4-3-10-5-7-14-8-6-11(10)9-12/h3-4,9,14H,2,5-8H2,1H3 |
Clave InChI |
FMOFVJYYDYMGKK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(CCNCC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


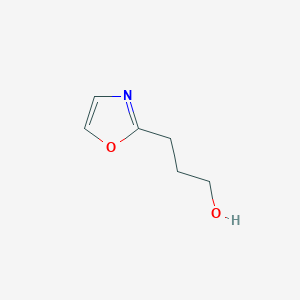
![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
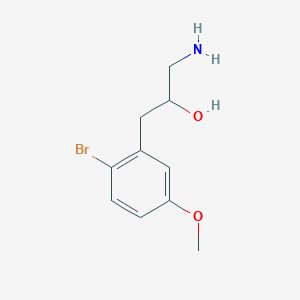


![2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one](/img/structure/B13580384.png)


![N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B13580404.png)
